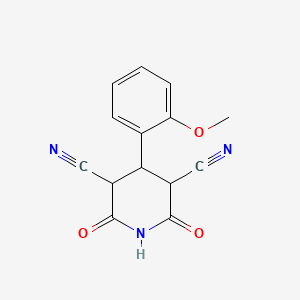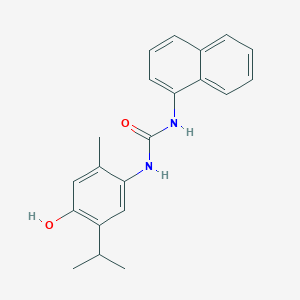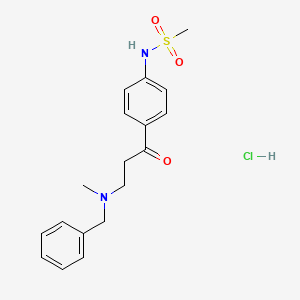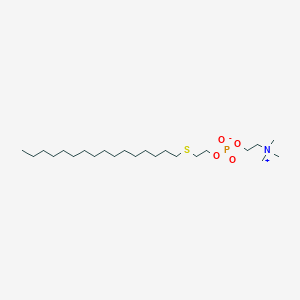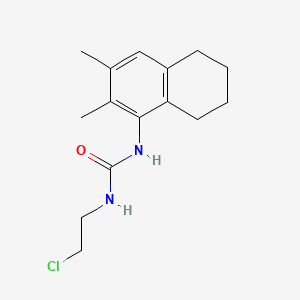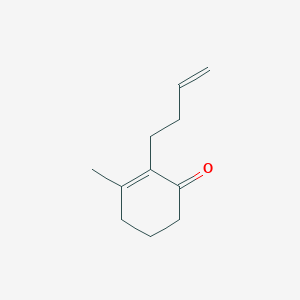![molecular formula C11H8N2O B12810978 [1]Benzofuro[3,2-b]pyridin-8-amine CAS No. 84499-38-7](/img/structure/B12810978.png)
[1]Benzofuro[3,2-b]pyridin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1Benzofuro[3,2-b]pyridin-8-amine is a heterocyclic compound that features a fused benzofuran and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzofuro[3,2-b]pyridin-8-amine typically involves the annulation of aurone-derived α,β-unsaturated imines with activated terminal alkynes. This reaction is mediated by triethylamine, resulting in the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines. These intermediates can be further aromatized in the presence of DBU to yield the desired benzofuro[3,2-b]pyridine derivatives .
Industrial Production Methods: While specific industrial production methods for 1Benzofuro[3,2-b]pyridin-8-amine are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
- Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzofuro[3,2-b]pyridine core.
- Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of different substituents on the aromatic ring.
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
- Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: 1Benzofuro[3,2-b]pyridin-8-amine serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a promising candidate for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological properties.
Industry: In the industrial sector, 1Benzofuro[3,2-b]pyridin-8-amine is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 1Benzofuro[3,2-b]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, with the aim of understanding its full therapeutic potential .
Comparison with Similar Compounds
Similar Compounds::
- Benzofuran: A simpler structure lacking the pyridine ring, used in the synthesis of various pharmaceuticals.
- Pyridine: A basic heterocyclic compound with a wide range of applications in chemistry and medicine.
- Benzofuro[3,2-b]indoline: A related compound with a fused indoline ring, studied for its unique chemical properties .
Uniqueness: 1Benzofuro[3,2-b]pyridin-8-amine stands out due to its fused ring system, which imparts unique electronic and steric properties. These characteristics enhance its reactivity and potential as a versatile building block in synthetic chemistry and drug development .
Properties
CAS No. |
84499-38-7 |
|---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
[1]benzofuro[3,2-b]pyridin-8-amine |
InChI |
InChI=1S/C11H8N2O/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-6H,12H2 |
InChI Key |
IIPGHNASKDJBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(O2)C=CC(=C3)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


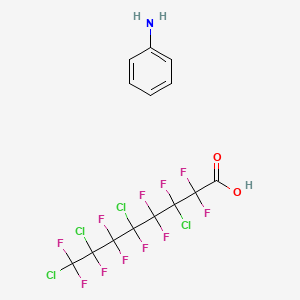
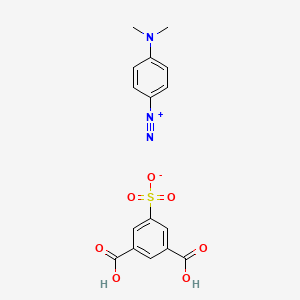
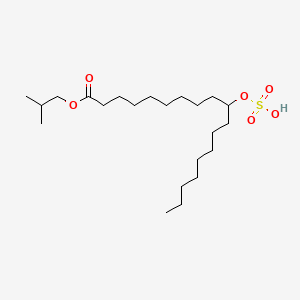


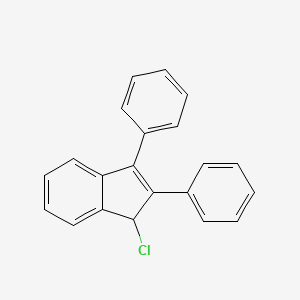
![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)
